molecular formula C14H16N2O2S B2926836 ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine CAS No. 23822-95-9

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine

Cat. No.: B2926836
CAS No.: 23822-95-9
M. Wt: 276.35
InChI Key: VNZWSJHEDPBGOR-UHFFFAOYSA-N
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Description

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is a chemical compound of interest in medicinal chemistry and biochemical research. This substance features a 2-phenylethylamine scaffold, a structure that is fundamental to a vast family of biologically active molecules . The 2-phenylethylamine core is found in endogenous neurotransmitters like dopamine and epinephrine, as well as in numerous pharmaceutical agents, underscoring its significance in modulating physiological pathways . The specific structure of this compound, which incorporates a sulfonamide group linked to an ortho-aminophenyl ring, suggests potential as a building block for developing enzyme inhibitors or as a ligand for probing protein interactions . Research on structurally related N-substituted sulfonamide derivatives of 2-phenylethylamine has demonstrated their potential as potent inhibitors of enzymes such as butyrylcholinesterase (BChE) . This indicates that this compound may hold value for neuroscientific research, particularly in studies related to cholinergic signaling. As a reagent, it provides researchers with a versatile intermediate for the synthesis of more complex molecules or for use in high-throughput screening assays to identify new bioactive compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZWSJHEDPBGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine typically involves the reaction of 2-aminophenylsulfonyl chloride with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions .

Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The phenylethylamine moiety can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₄H₁₆N₂O₂S 276.36 -NH₂ (ortho), -CH₂CH₂Ph Potential bioactivity (e.g., H-bond donor)
2-Nitro-N-(2-phenylethyl)benzenesulfonamide C₁₄H₁₄N₂O₄S 306.34 -NO₂ (ortho), -CH₂CH₂Ph Synthetic intermediate; higher polarity
(2-Phenylethyl)((2,4,5-trichlorophenyl)sulfonyl)amine C₁₄H₁₃Cl₃NO₂S 372.73 -Cl (2,4,5-positions), -CH₂CH₂Ph Enhanced lipophilicity; potential herbicide
((5-Methylisoxazol-3-yl)sulfonyl)(2,4,6-trimethylphenyl)amine C₁₃H₁₅N₂O₃S 295.34 -SO₂-linked heterocycle (isoxazole), -Me₃Ph Antibacterial applications
((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine C₁₂H₁₀ClN₃O₄S 327.74 -Cl, -NO₂ (para/ortho), -CH₂Pyridine Dual electronic effects; catalytic uses

Structural and Electronic Effects

  • Amino vs. Nitro Substitution: The amino group in the target compound (electron-donating) contrasts with the nitro group in its analog (electron-withdrawing, ).
  • Chlorinated Derivatives (): Trichlorophenyl substitution significantly increases lipophilicity (logP ~4.2 estimated), favoring membrane permeability but reducing aqueous solubility.
  • Heterocyclic Variations (): Isoxazole and pyridyl groups introduce heteroatoms, altering electronic distribution and enabling coordination with metal ions or enzymes .

Biological Activity

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine, also known by its chemical structure C14H16N2O2S, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its therapeutic applications and toxicity profiles.

  • Chemical Name : this compound
  • Molecular Formula : C14H16N2O2S
  • CAS Number : 23822-95-9
  • Molecular Weight : 272.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group in the compound is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to various physiological effects.

Enzyme Inhibition

Research indicates that compounds with a sulfonamide moiety can inhibit several key enzymes:

  • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion. Inhibition can lead to diuretic effects and may be beneficial in treating conditions like glaucoma or edema.
  • Kinases : Bifunctional compounds like this compound have been explored for their potential in targeted protein degradation, particularly in cancer therapy where aberrant kinase activity is prevalent .

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives:

  • In vitro Studies : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Case Study : A study demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models, leading to significant reductions in tumor size compared to control groups .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that this compound exhibits inhibitory effects against Gram-positive bacteria, likely due to its interference with bacterial enzyme systems .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Mechanism : It is hypothesized that the compound's ability to modulate neurotransmitter systems could provide protective effects against neurodegenerative diseases .

Toxicity Profile

Understanding the safety and toxicity of this compound is crucial for its therapeutic application:

  • Toxicological Studies : Current data indicates that while the compound exhibits promising biological activity, it also presents certain toxicological risks at higher concentrations. Comprehensive studies are needed to establish safe dosage levels and potential side effects .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in cancer cell lines ,
AntimicrobialEffective against certain Gram-positive bacteria
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionInhibits carbonic anhydrase and kinases ,

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